Globo-A heptaose linked to BSA
CAS No.:
Cat. No.: VC0212792
Molecular Formula: C23H38NO19Na
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H38NO19Na |
|---|
Introduction
Structural Composition and Chemical Properties
Globo-Series Glycans Structure
The Globo-A heptaose component belongs to the globo-series glycosphingolipids, which share structural similarities with the well-studied Globo H hexasaccharide. Globo H has the carbohydrate sequence Fucα1–2Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc (glycan 56) . The Globo-A heptaose likely contains this core structure with an additional sugar residue, possibly an N-acetylgalactosamine, creating a seven-sugar carbohydrate chain.
The related structure SSEA-4 (glycan 223), which has the sequence Neu5Acaα2–3Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc, shares a pentasaccharide unit with Globo H but includes a sialic acid residue . These structural relationships suggest Globo-A heptaose may incorporate elements from both glycan families.
BSA as a Carrier Protein
Bovine serum albumin is a well-established carrier protein derived from cows with a molecular weight of approximately 66.5 kDa. Its properties include:
-
High solubility and stability in aqueous solutions
-
Numerous lysine residues available for conjugation
-
Proven immunogenicity as a carrier for small molecules
-
Ability to transform T-independent antigens into T-dependent antigens
Conjugation Chemistry
The linkage between Globo-A heptaose and BSA typically involves specialized conjugation chemistry. Based on similar glycoconjugates, this likely utilizes:
-
Activation of the reducing end of the heptasaccharide
-
Introduction of functional groups such as maleimide on BSA
-
Formation of stable covalent bonds between the glycan and protein
A related approach employs azido derivatives, where specific positions of the glycan are modified with azido groups before conjugation to carrier proteins .
Synthesis Methods
The preparation of Globo-A heptaose linked to BSA involves two critical steps: synthesis of the complex glycan structure and its subsequent conjugation to BSA.
Glycan Component Synthesis
The synthesis of globo-series glycans can be achieved through enzymatic methods, as demonstrated for the related Globo H structure:
| Enzyme | Function | Role in Synthesis |
|---|---|---|
| LgtC | α1,4-galactosyltransferase | Transfers galactose with α1,4 linkage |
| LgtD | β1,3-galactosyl/β1,3-N-acetylgalactosaminyltransferase | Adds galactose or GalNAc with β1,3 linkage |
| WbsJ | α1,2-fucosyltransferase | Attaches fucose with α1,2 linkage |
| GalE | Epimerase | Converts UDP-Glc to UDP-Gal |
| WbgU | Epimerase | Generates UDP-GalNAc from UDP-GlcNAc |
This enzymatic approach offers advantages in stereo- and regioselectivity compared to chemical synthesis methods .
Conjugation to BSA
The conjugation of glycans to BSA typically follows established protocols:
-
Activation of BSA with maleimide groups (20-40 per BSA molecule)
-
Introduction of reactive groups (thiol, azide) on the glycan
-
Conjugation reaction under controlled conditions
-
Purification of the glycoconjugate through size exclusion or affinity chromatography
For azido-modified glycans, the conjugation may involve click chemistry or other bioorthogonal reactions that allow precise control over the attachment site and density of glycans on the protein surface .
Characterization Techniques
Multiple analytical methods are employed to characterize Globo-A heptaose linked to BSA:
Spectroscopic Analysis
UV-visible spectroscopy can verify successful conjugation, with glycoprotein conjugates typically showing distinctive spectral shifts compared to the unconjugated protein. For example, BSA conjugates often exhibit a red-shift at 280 nm compared to native BSA (278 nm) .
Protein Analysis
SDS-PAGE analysis reveals mobility shifts between the conjugate and unmodified BSA, providing evidence of successful conjugation and an estimation of the degree of glycan loading .
Structural Confirmation
Advanced techniques for structural confirmation include:
-
Mass spectrometry to determine molecular weight and glycan loading
-
NMR spectroscopy for detailed structural analysis
-
HSQC NMR to identify protein residues interacting with glycan moieties
Immunological Properties
The immunological significance of Globo-A heptaose linked to BSA stems from its ability to elicit specific antibody responses against the glycan epitope.
Antibody Responses
Based on studies with related glycoconjugates such as Globo H vaccines, the immune response typically involves:
-
Initial production of IgM antibodies, peaking between weeks 5-13 post-immunization
-
Subsequent development of IgG antibodies, reaching maximum titers around week 41
-
Gradual decline in antibody levels after completing vaccination regimens
Clinical Relevance
The clinical significance of anti-Globo-series antibodies has been demonstrated in cancer studies:
| Antibody Response | Observed Clinical Outcome | Statistical Significance |
|---|---|---|
| Peak anti-Globo H IgG | Longer progression-free survival | Significant |
| One log increase in peak IgM | 10.6% decrease in hazard of disease progression | HR: 0.894, 95% CI: 0.833-0.960, p=0.0019 |
| Anti-Globo H IgM ≥1:320 within first 4 weeks | Higher maximum anti-Globo H IgM and IgG titers | p<0.0001 |
| Anti-Globo H IgM ≥1:320 within first 4 weeks | Longer median progression-free survival (11.1 vs 7.3 months) | p=0.164 (not statistically significant) |
These findings suggest that Globo-A heptaose linked to BSA would likely elicit similar antibody responses with potential therapeutic implications .
Research Applications
Globo-A heptaose linked to BSA serves multiple research purposes:
Cancer Research
As tumor-associated carbohydrate antigens, globo-series glycans are expressed on various cancer cells. The BSA conjugate provides a valuable tool for:
-
Studying glycan-protein interactions
-
Developing and evaluating anti-cancer antibodies
-
Investigating the role of these glycans in cancer progression
Research has shown that Globo H is recognized by human ribonuclease 1 with high affinity (Kd = 0.8 ± 0.2 μM at pH 7.4), suggesting a potential endogenous anticancer mechanism .
Vaccine Development
Glycoconjugates serve as promising vaccine candidates:
-
BSA functions as an immunogenic carrier enhancing immune responses
-
Conjugation transforms T-independent carbohydrate antigens into T-dependent antigens
-
Modified glycans (such as azido-derivatives) can exhibit enhanced immunogenicity
Studies with azido-Globo H conjugates have demonstrated that specific modifications can significantly impact immunogenicity. For example, conjugates with azide at the C6 position of galactose on lactose (1-CRM197) elicited stronger antibody responses against Globo H, SSEA3, and SSEA4 compared to unmodified Globo H conjugates .
Diagnostic Applications
The specific recognition of Globo-series glycans by antibodies enables their use in diagnostic applications:
-
Detection of cancer cells expressing these glycans
-
Monitoring antibody responses in immunotherapy
Comparison with Related Glycoconjugates
Understanding the relationship between Globo-A heptaose linked to BSA and similar compounds provides valuable context:
The structural similarities suggest shared biological properties, while the differences in carbohydrate composition and modification sites might confer unique immunological characteristics.
Future Research Directions
Research involving Globo-A heptaose linked to BSA offers several promising directions:
Enhanced Vaccine Design
Future studies could focus on:
-
Optimizing glycan density on carrier proteins
-
Exploring novel adjuvant combinations
-
Developing multivalent vaccines targeting multiple tumor-associated glycans simultaneously
-
Investigating the impact of specific modifications on immunogenicity and cross-reactivity
Therapeutic Applications
Potential therapeutic applications include:
-
Development of antibody-drug conjugates targeting Globo-series expressing tumors
-
Design of CAR-T cells with glycan-specific recognition domains
-
Creation of glycan-binding proteins as therapeutic agents
Structural Biology
Further structural investigations could elucidate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume